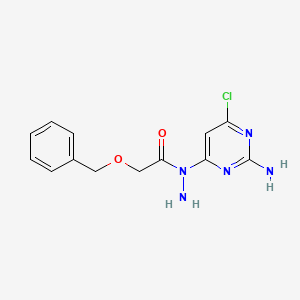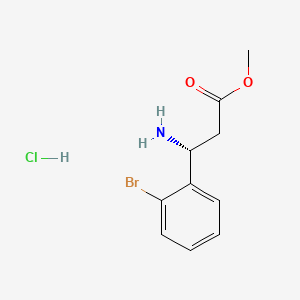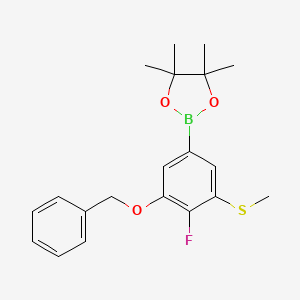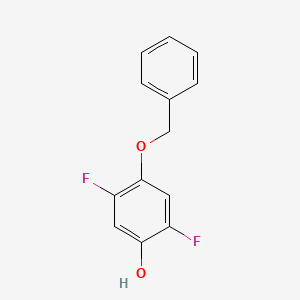
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Hydrazide Formation: The acetohydrazide moiety can be introduced by reacting the chlorinated pyrimidine with hydrazine hydrate under reflux conditions.
Benzyloxy Substitution: The final step involves the substitution of the benzyloxy group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting the amino group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated position of the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Amino-4-chloropyrimidin-6-YL)-2-(benzyloxy)acetohydrazide: Similar structure with different substitution pattern.
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(methoxy)acetohydrazide: Similar structure with a methoxy group instead of a benzyloxy group.
Uniqueness
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyloxy group may enhance its lipophilicity and ability to interact with biological membranes.
Eigenschaften
Molekularformel |
C13H14ClN5O2 |
|---|---|
Molekulargewicht |
307.73 g/mol |
IUPAC-Name |
N-(2-amino-6-chloropyrimidin-4-yl)-2-phenylmethoxyacetohydrazide |
InChI |
InChI=1S/C13H14ClN5O2/c14-10-6-11(18-13(15)17-10)19(16)12(20)8-21-7-9-4-2-1-3-5-9/h1-6H,7-8,16H2,(H2,15,17,18) |
InChI-Schlüssel |
CRAIHGWGIXKPDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(=O)N(C2=CC(=NC(=N2)N)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)
![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)








![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)

